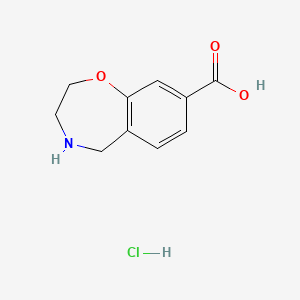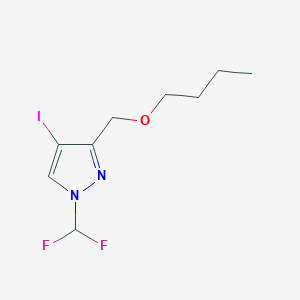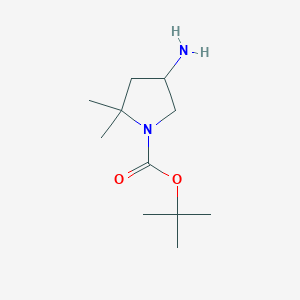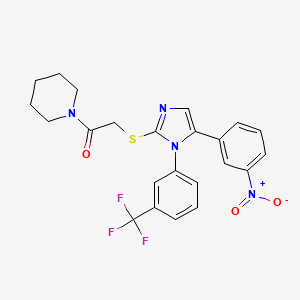
1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid varies depending on its application. In the case of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its antifungal and antibacterial activities, the compound disrupts the cell membrane of the microorganisms, leading to their death. In the case of its potential use in the treatment of Alzheimer's disease, the compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and microorganisms, as well as to inhibit acetylcholinesterase activity. Additionally, the compound has been shown to have potential effects on glucose metabolism and insulin sensitivity, making it a potential candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a variety of activities, making it useful for a wide range of applications. Additionally, the compound is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are numerous potential future directions for the use of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in scientific research. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, the compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of the compound and its potential effects on glucose metabolism and insulin sensitivity.
合成法
The synthesis of 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved using a variety of methods. One of the most common methods involves the reaction of 2-ethylphenylhydrazine with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide to yield ethyl 2-ethylphenylhydrazinecarboxylate. The resulting product is then reacted with 4-cyanopyridine in the presence of a base to yield 1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
科学的研究の応用
1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has numerous potential applications in scientific research. The compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, the compound has been studied for its potential use in the development of new drugs for the treatment of diabetes and other metabolic disorders.
特性
IUPAC Name |
1-(2-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-5-3-4-6-13(11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDODAKWFUAIJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)


methanone](/img/structure/B2459397.png)




![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)


![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)